2-Oxa-7-azaspiro[4.5]decane - 176-74-9

2-Oxa-7-azaspiro[4.5]decane

Catalog Number: EVT-397086
CAS Number: 176-74-9
Molecular Formula: C8H15NO
Molecular Weight: 141.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Spirocyclization of Cyclic α-Diazocarbonyl Compounds: One approach involves rhodium(II)-catalyzed spirocyclizations of cyclic α-diazocarbonyl compounds with tetrahydrofuran. This reaction proceeds through the formation of a rhodium(II) carbene species, followed by interaction with the oxygen atom of tetrahydrofuran to generate an oxonium ylide intermediate. Subsequent rearrangement leads to ring expansion of the tetrahydrofuran moiety, yielding the desired 2-Oxa-7-azaspiro[4.5]decane scaffold [].

  • Electrocyclic Ring-Opening of 6,6-Dichlorobicyclo[3.1.0]hexanes: Another method utilizes the electrocyclic ring-opening of C-1 substituted 6,6-dichlorobicyclo[3.1.0]hexanes, generating π-allyl cations that can be trapped by C-1 tethered hydroxyamine derivatives to form 2-Oxa-7-azaspiro[4.5]decanes [].

  • Palladium(0)-Mediated Cyclocarbonylation: A stereoselective approach involves palladium(0)-mediated cyclocarbonylation of γ-iodoallylic alcohol as a key step in the formation of the 2-Oxa-7-azaspiro[4.5]decane ring system [].

Molecular Structure Analysis
  • N-Alkylation: The nitrogen atom in the piperidine ring can be alkylated with diverse electrophiles to introduce various substituents [, ].
  • Functionalization of Substituents: Depending on the nature and position of substituents on the spirocyclic core, further chemical manipulations like oxidation, reduction, or condensation reactions can be performed to access a wider range of derivatives [, ].
Mechanism of Action
  • SHP2 Inhibition: Compounds like 2-((3 R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one (PB17-026-01) and 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414) exhibit potent inhibition of SHP2, a protein tyrosine phosphatase implicated in various cancers [, ].
  • Angiogenesis Inhibition: Azaspirene, a natural product containing a related 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione skeleton, demonstrates potent angiogenesis inhibitory activity by targeting vascular endothelial growth factor (VEGF)-induced endothelial cell migration [].
Physical and Chemical Properties Analysis
  • Lipophilicity: Variations in substituents can significantly impact lipophilicity, which is crucial for modulating pharmacokinetic properties [, ].
  • Conformation: The conformational flexibility of the spirocyclic system can influence its binding affinity and selectivity towards biological targets [, ].
Applications
  • Drug Discovery: This scaffold serves as a valuable template for designing and synthesizing novel drug candidates targeting various diseases. For instance, derivatives of 2-Oxa-7-azaspiro[4.5]decane have shown promising activity as SHP2 inhibitors for cancer treatment [, ].
  • Development of Chemical Probes: The unique structural features and synthetic accessibility of this spirocyclic system make it suitable for developing chemical probes to investigate biological processes. Its derivatives can be tailored to bind specific targets and elucidate their roles in signaling pathways [].
  • Material Science: Certain derivatives of 2-Oxa-7-azaspiro[4.5]decane, such as 8-(4‘-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA), have exhibited potential applications as organic nonlinear optical materials [].

3-Aryl-6-phenyl-1-oxa-7-azaspiro[4.5]decane

Compound Description: This compound is a precursor to NK-1 receptor antagonists. Researchers developed stereoselective syntheses for both C3 epimers of this compound. []

Relevance: This compound shares the core 1-oxa-7-azaspiro[4.5]decane structure with the target compound, differing by the presence of aryl and phenyl substituents at positions 3 and 6, respectively. These modifications are relevant for its activity as an NK-1 receptor antagonist precursor. []

2-((3R,4R)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one (PB17-026-01)

Compound Description: PB17-026-01 is a potent allosteric inhibitor of SHP2, a protein tyrosine phosphatase involved in various cellular signaling pathways, including the MAPK and PD-L1/PD-1 pathways. [] Structural analysis revealed that PB17-026-01 binds to the allosteric binding pocket of SHP2, forming significant polar contacts. []

Relevance: This compound incorporates the 2-oxa-8-azaspiro[4.5]decane scaffold, which is a regioisomer of the target compound 2-oxa-7-azaspiro[4.5]decane. The presence of the substituted pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one moiety and the specific stereochemistry contribute to its potent SHP2 inhibitory activity. []

6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414)

Compound Description: IACS-15414 is a potent and orally bioavailable SHP2 inhibitor. It exhibits excellent potency, optimal pharmacokinetic properties across species, and a favorable safety profile, with no hERG liability. [] IACS-15414 effectively suppresses MAPK pathway signaling and tumor growth in preclinical models of RTK-activated and KRAS-mutant cancers. []

Relevance: This compound contains the 2-oxa-8-azaspiro[4.5]decane core, which is a regioisomer of the target compound 2-oxa-7-azaspiro[4.5]decane. The specific substitution pattern, including the dihydropyrimidinone moiety and the 2,3-dichlorophenyl group, contributes to its potent and selective SHP2 inhibitory activity. []

8-tert-Butyl-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]decane-2,10-dione

Compound Description: This compound is a synthetic unnatural cyclic α-amino acid. Both enantiomers of this compound have been synthesized and their crystal structures determined. []

Relevance: This compound contains a 9-oxa-6-azaspiro[4.5]decane scaffold, which is a regioisomer of the target compound, 2-oxa-7-azaspiro[4.5]decane. []

1-Oxa-7-azaspiro[4.4]non-2-ene-4,6-dione

Compound Description: This compound serves as the core structure for Azaspirene, a novel angiogenesis inhibitor isolated from the fungus Neosartorya sp. [] Azaspirene effectively inhibits endothelial cell migration induced by vascular endothelial growth factor (VEGF). []

Relevance: This compound shares a similar spirocyclic structure with the target compound, 2-oxa-7-azaspiro[4.5]decane. The key difference lies in the ring size, with the related compound containing a nine-membered ring instead of a ten-membered ring. []

2-Oxa-1-azaspiro[4.5]decan-3-ones

Compound Description: This class of compounds is formed through the electrocyclic ring-opening of C-1 substituted 6,6-dichlorobicyclo[3.1.0]hexanes followed by trapping of the resulting π-allyl cations by C-1 tethered hydroxyamine derivatives. []

Relevance: This class of compounds represents a regioisomeric variation of the target compound, 2-oxa-7-azaspiro[4.5]decane. Specifically, the oxygen and nitrogen atoms are located at positions 2 and 1 respectively, as opposed to positions 2 and 7 in the target compound. []

N-Diversified 1-oxa-7-azaspiro[4.5]decan-2-yl-propanes and -butanes

Compound Description: This is a 162-member compound library synthesized from a single precursor using a multistage divergence strategy. The library contains two spirocyclic diastereomers elaborated into different scaffolds through Horner-Emmons-Wadsworth reactions, followed by nitrogen diversification. []

Relevance: This library exemplifies diverse chemical modifications possible on the 1-oxa-7-azaspiro[4.5]decane core structure, highlighting its versatility as a scaffold for drug discovery. The library explored variations in stereochemistry, substituents on the spirocyclic ring, and nitrogen diversification. []

Difluoroalkylated 2-azaspiro[4.5]decanes

Compound Description: This class of compounds is synthesized via copper-catalyzed difluoroalkylation and dearomatization of N-benzylacrylamides. [] These compounds can be further transformed into difluoroalkylated quinolinones and saturated spirocyclohexanones. []

Relevance: While these compounds are not directly derived from 2-oxa-7-azaspiro[4.5]decane, they share a structural resemblance through the 2-azaspiro[4.5]decane scaffold. This highlights the relevance of spirocyclic frameworks in medicinal chemistry and the potential for exploring similar synthetic strategies for generating diverse chemical entities. []

Pseurotin A1 and A2

Compound Description: These natural products, isolated from the fungus Aspergillus fumigatus WFZ-25, are structurally characterized by a 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione core. []

Relevance: Pseurotin A1 and A2 share the spirocyclic oxa-aza structural motif with the target compound. They differ in ring sizes and the presence of a double bond and additional substituents. This comparison highlights the prevalence and diversity of spirocyclic oxa-aza scaffolds in natural products. []

7-Azaspiro[4.5]decane-6,8-dione Mannich bases

Compound Description: These compounds represent a novel series of Mannich bases synthesized from 7-azaspiro[4.5]decane-6,8-dione with an intact imide moiety. Various sulfonamides and secondary amines are employed in the synthesis. [, ] These compounds have shown promising antimicrobial activity against bacteria such as S. aureus, S. typhi, P. aeruginosa, B. subtilis, E. coli, and K. pneumoniae. [, ]

Relevance: These compounds are structurally similar to 2-oxa-7-azaspiro[4.5]decane, with the key difference being the replacement of the oxygen atom in the oxa-azaspiro[4.5]decane core with a carbonyl group. This structural modification contributes to the observed antimicrobial activity of these Mannich bases. [, ]

1-Thia-4-azaspiro[4.5]decane Derivatives

Compound Description: This group encompasses a series of newly synthesized 1-thia-4-azaspiro[4.5]decane derivatives, including their thiazolopyrimidine and 1,3,4-thiadiazole analogs, and thioglycoside derivatives. [] These compounds displayed moderate to high anticancer activity against various cancer cell lines, including HepG-2, PC-3, and HCT116. []

4-(Dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane

Compound Description: This compound is synthesized by reacting dichloroacetic acid with 1-oxa-4-azaspiro[4.5]decane. X-ray crystallography analysis revealed a chair conformation for the cyclohexyl ring and the compound's chiral nature. [, ]

Relevance: This compound is a regioisomer of the target compound, 2-oxa-7-azaspiro[4.5]decane. The positions of the oxygen and nitrogen atoms are switched within the spirocyclic ring system. [, ]

tert-Butyl 3-Oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate Condensation Products

Compound Description: Reacting the title compound with N,N-dimethylformamide dimethyl acetal results in two regioisomeric condensation products. These can be further derivatized into isomeric spirocyclic pyrazoles upon treatment with hydrazine hydrate. []

Relevance: These condensation products are based on the 1-oxa-8-azaspiro[4.5]decane scaffold, a regioisomer of the target compound, 2-oxa-7-azaspiro[4.5]decane. This demonstrates the potential for diverse chemical modifications and subsequent transformations of compounds containing this spirocyclic core. []

8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (5a)

Compound Description: 5a exhibits high affinity (Ki = 5.4 ± 0.4 nM) for σ1 receptors with selectivity over σ2 receptors and the vesicular acetylcholine transporter. Its radiolabeled counterpart, [(18)F]5a, is utilized for in vitro and in vivo studies demonstrating its specific binding to σ1 receptors in tumor models. []

Relevance: While not a direct derivative, this compound highlights the versatility of the azaspiro[4.5]decane framework in medicinal chemistry. The incorporation of the 1,4-dioxa moiety, along with specific substitutions, contributes to the high affinity and selectivity of 5a for σ1 receptors, making it a valuable tool for tumor imaging. []

4-Halomethyl-2-azaspiro[4.5]decanes

Compound Description: This class of compounds is efficiently synthesized via an electrophilic spirocyclization of N-benzylacrylamides using readily available N-halosuccinimides (NXS) as halogenating agents. [] This metal-free, operationally simple method offers an efficient pathway to access a diverse range of 4-halomethyl-2-azaspiro[4.5]decanes. []

Relevance: While not directly derived from 2-oxa-7-azaspiro[4.5]decane, this class of compounds showcases the potential for synthesizing structurally diverse spirocyclic compounds by employing similar reaction strategies. The 2-azaspiro[4.5]decane core found in these compounds emphasizes the versatility and prevalence of spirocyclic scaffolds in medicinal chemistry. []

2-Azaspiro[4.4]nonane, 2-Azaspiro[4.5]decane-1,3-dione and 3-Cyclohexylpyrrolidine-2,5-dione Derivatives

Compound Description: These compounds represent a series of N-phenylamino derivatives synthesized and evaluated for anticonvulsant activity in MES and sc.Met seizure tests. The presence and position of methyl or trifluoromethyl groups on the aryl moiety, as well as the size and attachment of the cycloalkyl system, significantly influenced anticonvulsant activity. []

Relevance: These derivatives highlight the importance of structural modifications on related spirocyclic scaffolds for modulating biological activity. While these compounds lack the oxygen atom present in 2-oxa-7-azaspiro[4.5]decane, their shared spirocyclic structure and observed anticonvulsant properties underline the significance of such frameworks in medicinal chemistry. []

8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl)butyl]-8-azaspiro[4.5]decane-7,9-dione (MM199)

Compound Description: MM199, a novel buspirone analogue, displays anxiolytic-like and antidepressant-like effects in rats. It acts as a potent 5-HT1A receptor ligand with similar activity to buspirone. [, ] The compound's anxiolytic effects were confirmed to be mediated by 5-HT1A receptor activation through antagonism by the selective 5-HT1A receptor antagonist (S)-WAY 100135. [, ]

Relevance: This compound is structurally similar to 2-oxa-7-azaspiro[4.5]decane, featuring the azaspiro[4.5]decane core. The presence of the tetrahydroisoquinoline and butane-1,4-dione moieties contributes to its interaction with 5-HT1A receptors and its subsequent anxiolytic and antidepressant-like effects. [, ]

2-Azaspiro[4.5]decane Ring System

Compound Description: This ring system is accessed via an iron-mediated diastereoselective spiroannulation of dimethyl aminomalonate. This method offers a highly efficient synthetic route to construct the 2-azaspiro[4.5]decane scaffold. []

Relevance: This ring system is a close structural analogue of the target compound, 2-oxa-7-azaspiro[4.5]decane. The difference lies in the replacement of the oxygen atom in the oxa-azaspiro[4.5]decane core with a methylene group. The existence of efficient synthetic routes for similar spirocyclic systems highlights their importance and potential as valuable building blocks in medicinal chemistry. []

1,3,7,8-Tetra-azaspiro[4.5]decane Derivatives

Compound Description: This family of compounds is synthesized using pyridazine-4,5-dicarboxylic anhydride as a versatile synthon. Reactions with various nitrogen 1,3-binucleophiles, including guanidines, thioureas, and benzamidine, yield these derivatives through a Smiles-type rearrangement. []

Relevance: This class of compounds exemplifies the diversity achievable within spirocyclic frameworks. Though structurally distinct from 2-oxa-7-azaspiro[4.5]decane, these compounds share a common spirocyclic motif. Their synthesis highlights the potential of utilizing similar strategies for building diverse heterocycles based on the target compound's core structure. []

8-(4‘-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA)

Compound Description: APDA, an organic nonlinear optical material, exists in two different crystal forms, orthorhombic Pna21 and P212121. The newly discovered P212121 form exhibits a noncentrosymmetric structure, making it potentially useful for nonlinear optical applications. []

Relevance: This compound, while not directly derived from 2-oxa-7-azaspiro[4.5]decane, showcases the potential of incorporating the azaspiro[4.5]decane framework into materials with interesting electronic and optical properties. The presence of the 1,4-dioxa moiety and the acetylphenyl group contributes to its nonlinear optical properties. []

8-[(1S)-1-Phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione

Compound Description: This chiral piperidine derivative demonstrates how the conformation of the piperidine ring is influenced by the hybridization state of the α-carbon atom adjacent to the nitrogen atom. []

Relevance: While not a direct analog of 2-oxa-7-azaspiro[4.5]decane, this compound highlights the structural and conformational possibilities within related spirocyclic systems containing a piperidine ring. The presence of the 1,4-dioxa and thiocarbonyl groups in this compound, along with the phenylethyl substituent, contributes to its unique structural features. []

8-[4-(2,3-Dihydro-1,4-dioxino[2,3-b]pyridin-2-yl-methylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione

Compound Description: Designed as a nitrogen-containing bioisostere of MDL 72832, this compound exhibits moderate affinity for 5-HT1A receptors. []

Relevance: This compound underscores the adaptability of the azaspiro[4.5]decane core for exploring structure-activity relationships in medicinal chemistry. While not directly derived from 2-oxa-7-azaspiro[4.5]decane, the presence of the dihydrodioxinopyridine moiety and the butane-1,4-dione group influences its interaction with 5-HT1A receptors, showcasing the impact of structural modifications on biological activity. []

(5’S,8’S)-3-(2,5-Dimethylphenyl)-8-methoxy-3-nitro-1-azaspiro[4.5]decane-2,4-dione

Compound Description: This compound, synthesized through the nitrification of its enol precursor, exhibits a twisted conformation in its pyrrolidine ring. This conformation arises from the dihedral angles formed between the pyrrolidine ring, the benzene ring, and the cyclohexane chair. []

Relevance: Although structurally different from 2-oxa-7-azaspiro[4.5]decane due to the presence of a pyrrolidinedione moiety and a spiro connection at a different position, this compound exemplifies the conformational flexibility and potential for structural diversity within related spirocyclic frameworks. []

3-Aminoacetylthiazolidine-4-carboxylate Esters and l-Thia-4-azaspiro[4.5]decane-3-carboxylate Derivatives

Compound Description: This class of compounds, synthesized from thiazolidine and 1-thia-4-azaspiro[4.5]decane scaffolds, displays distinct stereochemical properties. Notably, while the parent esters exist as diastereoisomeric mixtures, their 3-aminoacetyl derivatives are isolated as single isomers due to stereoselective N-acylation reactions. []

Relevance: This example illustrates the impact of structural modifications on stereochemistry within related spirocyclic systems. The 1-thia-4-azaspiro[4.5]decane scaffold, similar to 2-oxa-7-azaspiro[4.5]decane, highlights the relevance of such structures in medicinal chemistry and the importance of controlling stereochemistry for desired biological activity. []

1-Azaspiro[4.5]decane Systems

Compound Description: These systems are synthesized through ring-rearrangement metathesis (RRM) reactions using 1-substituted 7-azanorbornenes. This approach offers a versatile route to generate diverse 1-azaspiro[4.5]decane derivatives with potential applications in peptidomimetic and related compound synthesis. []

Relevance: Although structurally similar to 2-oxa-7-azaspiro[4.5]decane, these compounds possess a nitrogen atom at position 1 instead of an oxygen atom. The successful application of RRM reactions for their synthesis highlights the potential of exploring similar strategies for generating diverse libraries of 2-oxa-7-azaspiro[4.5]decane derivatives with varied substituents and functionalities. []

2-[Bis(2-chloroethyl)amino]-2-oxo-3-oxa-7-thia-1-aza-2-phosphabicyclo[4.4.0]decane and -[4.3.0]nonane

Compound Description: These bicyclic oxazaphosphorine analogues represent a distinct class of compounds with potential biological activity. While their specific biological profiles remain undisclosed, their synthesis highlights the exploration of structurally diverse heterocycles incorporating phosphorus and sulfur atoms alongside oxygen and nitrogen. []

Relevance: Despite lacking the specific spirocyclic core of 2-oxa-7-azaspiro[4.5]decane, these compounds highlight the broader context of incorporating heteroatoms into cyclic systems for potential therapeutic applications. This example underscores the importance of exploring diverse heterocyclic scaffolds beyond the immediate structural analogs of the target compound. []

Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine)

Compound Description: Also known as Atiprimod, this orally bioavailable cationic amphiphilic compound demonstrates significant anti-inflammatory activity in various animal models, including rat models of arthritis and multiple sclerosis. [, ] Its mechanism of action involves inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6). [, ] Azaspirane exhibits promising therapeutic potential for treating multiple myeloma by inducing apoptosis in myeloma cells, inhibiting IL-6 and VEGF production in the bone marrow microenvironment, and demonstrating in vivo antitumor activity. [, ]

Relevance: This compound shares the core azaspiro[4.5]decane structure with 2-oxa-7-azaspiro[4.5]decane, demonstrating the biological relevance of this spirocyclic framework. The presence of the diethylpropanamine substituent at the nitrogen atom is crucial for its anti-inflammatory activity. [, ]

2-(1,2,3,4-Tetrahydroisoquinoline)-butyl Derivatives of Azaspiro[4.5]decane-7,9-dione and Phthalimide

Compound Description: These compounds represent two series of derivatives, one based on 2-butyl-8-azaspiro[5,4]decane-7,9-dione and the other on N-phthalimidobutyl, both incorporating a 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety. Researchers investigated the impact of substituent variations on the aromatic ring of THIQ on binding affinity for 5-HT1A and 5-HT2A receptors and in vivo functional properties. []

Relevance: These compounds, while not directly derived from 2-oxa-7-azaspiro[4.5]decane, showcase the structural diversity achievable by modifying the azaspiro[4.5]decane core. They provide insights into structure-activity relationships for 5-HT1A and 5-HT2A receptor interactions, highlighting the potential of this scaffold for developing serotonergic ligands. []

2-Azaspiro[4.5]decane-1,3-diones

Compound Description: This series of compounds, including N-(pyridine-2-yl) derivatives of 2-azaspiro[4.4]nonane-1,3-dione, 2-azaspiro[4.5]decane-1,3-dione, and 6-methyl-2-azaspiro[4.5]decane-1,3-dione, were synthesized and evaluated for their anticonvulsant activity. [] The presence and position of methyl substituents on the pyridine ring and the size of the spirocyclic system influenced the compounds' anticonvulsant activity and lipophilicity. []

Relevance: These derivatives highlight the structural diversity and pharmacological potential within the azaspiro[4.5]decane family. While they lack the oxygen atom present in 2-oxa-7-azaspiro[4.5]decane, the shared spirocyclic scaffold and the observed anticonvulsant properties underscore the potential of such frameworks for medicinal chemistry applications. []

8-tert-Butyl-2-hydroxy-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]dec-6-en-10-one

Compound Description: The absolute configuration of this compound and its esters with (R)- or (S)-2-methoxyphenylacetic acid was determined using NOESY correlations and chemical shift anisotropy calculations. []

Relevance: This compound, although structurally distinct from 2-oxa-7-azaspiro[4.5]decane due to the presence of a double bond, a hydroxy group, and additional substituents, highlights the importance of stereochemistry in related spirocyclic systems. The study highlights the application of NMR techniques for assigning absolute configuration in complex molecules, which is crucial for understanding their biological activity and developing stereoselective syntheses. []

t-Butyl-8 oxa-2spiro[4.5]decanones-3 and Derivatives

Compound Description: This series of compounds, including t-butyl-8 oxa-2spiro[4.5]decanones-3, t-butyl-8 oxa-2spiro[4.5]decane, methyl-3- and dimethyl-3,3 t-butyl-8 oxa-2spiro[4.5]decanes (cis and trans isomers), were synthesized and their configurations were determined. []

Relevance: These compounds are regioisomers of 2-oxa-7-azaspiro[4.5]decane, differing in the position of the oxygen and nitrogen atoms within the spirocyclic system. The study focuses on the stereochemical aspects of these compounds, emphasizing the importance of controlling stereochemistry during synthesis and its impact on the properties of the resulting molecules. []

2-Oxaspiro[4.5]decane Derivatives and α-Pyrenocine Derivatives

Compound Description: Roussoellide, a novel 2-oxaspiro[4.5]decane derivative, and 2',3'-dihydropyrenocine A, a new α-pyrenocine derivative, were isolated from the endophytic fungus Roussoella sp. PSU-H51. [] These compounds, along with other known compounds like arthropsolide A and pyrenocines A and E, were identified and structurally characterized. []

Relevance: Roussoellide shares the 2-oxaspiro[4.5]decane core structure with 2-oxa-7-azaspiro[4.5]decane, demonstrating the presence of this scaffold in natural products. While 2',3'-dihydropyrenocine A and other α-pyrenocine derivatives have distinct structures, their co-isolation with roussoellide highlights the diversity of chemical scaffolds produced by this particular fungal species. []

1-Oxa-8-azaspiro[4.5]decanes as M1 Muscarinic Agonists

Compound Description: This series of compounds, designed as potential therapeutic agents for dementia of Alzheimer's type, incorporates a tetrahydrofuran ring into an 8-azaspiro[4.5]decane skeleton. [] Systematic modifications of the core structure led to the identification of several potent M1 muscarinic agonists with improved selectivity over M2 receptors and promising antiamnesic activity. [, ]

Relevance: These compounds share the 1-oxa-8-azaspiro[4.5]decane scaffold with 2-oxa-7-azaspiro[4.5]decane, emphasizing the importance of this spirocyclic system in medicinal chemistry, particularly for developing M1 muscarinic agonists. Modifications to the core structure, such as the introduction of ethyl, methylene, dithioketal, and oxime substituents, significantly influence their pharmacological properties. [, ]

Spirooxazolidine-2,4-dione Derivatives

Compound Description: Designed as 4-oxa analogues of the muscarinic agonist RS86 (2-ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione), these derivatives were synthesized and evaluated for their cholinergic activity. [] The study revealed strict structural requirements for muscarinic activity within this series, with the 8-azaspiro[4.5]decane skeleton emerging as a promising template for developing novel muscarinic agonists as potential antidementia drugs. []

Relevance: These compounds, although lacking the nitrogen atom at position 7 in 2-oxa-7-azaspiro[4.5]decane, highlight the significance of the spirocyclic framework and specific substituents for muscarinic activity. The study suggests that modifications to the 2-oxa-7-azaspiro[4.5]decane scaffold could lead to novel compounds with potential therapeutic applications in neurological disorders. []

4-Methylene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione and 1-Acetyl-3-hydroxy-3-vinyl-2,5-piperazinedione

Compound Description: These two compounds were designed as mimics of the structurally unique antibiotic bicyclomycin. Comparing their chemical reactivity with bicyclomycin, both in the presence and absence of nucleophiles at various pH values, provided valuable insights into the role of key structural elements in bicyclomycin's biological activity. []

Relevance: While not directly derived from 2-oxa-7-azaspiro[4.5]decane, the 4-methylene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione derivative shares a similar spirocyclic framework, highlighting the versatility and potential of this scaffold for mimicking complex natural products and exploring novel chemical space for drug discovery. []

7-Methyl-1,4-dioxa-7-azaspiro[4.5]decanes as Potential Dopamine Agonists

Compound Description: Three derivatives of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decane, each bearing a benzyl, 3-indolylmethyl, or 4-indolylmethyl group at the 6-position, were synthesized and evaluated for their dopamine agonist activity. [] Although lacking central nervous system activity, the 4-indolylmethyl analogue exhibited potent peripheral dopamine agonist activity in the cat cardioaccelerator nerve assay. []

Relevance: These compounds, incorporating a 1,4-dioxa-7-azaspiro[4.5]decane framework, highlight the potential of modifying the 2-oxa-7-azaspiro[4.5]decane core to target specific dopamine receptor subtypes. The study emphasizes the importance of carefully selecting substituents to achieve desired pharmacological profiles. []

tert-Butyl (7R)-7-[(4S)-2,2-dimethyl-[1,3]dioxolan-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate

Compound Description: This compound, containing both a piperidine ring and a 1,3-dioxolane ring, was structurally characterized using X-ray crystallography. The crystal structure revealed two independent molecules in the asymmetric unit, differing in the conformation of the side chain attached to the nitrogen atom. []

Relevance: Although not directly derived from 2-oxa-7-azaspiro[4.5]decane, this compound showcases the structural diversity and conformational flexibility achievable within related spirocyclic systems incorporating a piperidine ring and additional heterocyclic moieties. This example highlights the potential for exploring diverse chemical space around the 2-oxa-7-azaspiro[4.5]decane scaffold to identify novel compounds with desired properties. []

Properties

CAS Number

176-74-9

Product Name

2-Oxa-7-azaspiro[4.5]decane

IUPAC Name

2-oxa-9-azaspiro[4.5]decane

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

InChI

InChI=1S/C8H15NO/c1-2-8(6-9-4-1)3-5-10-7-8/h9H,1-7H2

InChI Key

ARDULWLULNPQBX-UHFFFAOYSA-N

SMILES

C1CC2(CCOC2)CNC1

Canonical SMILES

C1CC2(CCOC2)CNC1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.